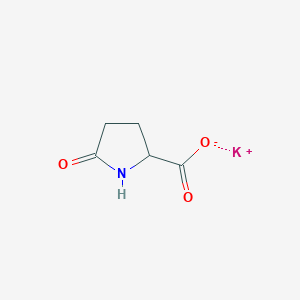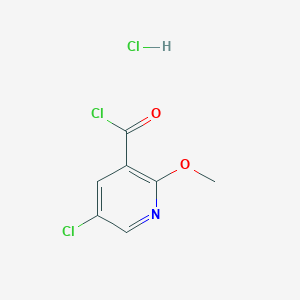
5-Chloro-2-methoxynicotinoylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxynicotinoylchloridehydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a derivative of nicotinic acid and is used primarily in laboratory settings for the synthesis of various substances . This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxynicotinoylchloridehydrochloride typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxynicotinoylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-methoxynicotinic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial chlorination step.
Hydrochloric Acid (HCl): Used to convert the product into its hydrochloride salt.
Nucleophiles: Various nucleophiles can be used in substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
5-Chloro-2-methoxynicotinic acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Chloro-2-methoxynicotinoylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxynicotinoylchloridehydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in organic synthesis to create a wide range of chemical products .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxynicotinaldehyde: A related compound with similar reactivity but different functional groups.
5-Chloro-2-oxindole: Another compound with a similar chlorine substitution pattern.
2-Chloro-5-nitrobenzaldehyde: Shares the chloro and nitro functional groups but differs in its overall structure.
Uniqueness
5-Chloro-2-methoxynicotinoylchloridehydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo multiple types of reactions, including substitution and hydrolysis, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H6Cl3NO2 |
|---|---|
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
5-chloro-2-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5Cl2NO2.ClH/c1-12-7-5(6(9)11)2-4(8)3-10-7;/h2-3H,1H3;1H |
Clé InChI |
BALXCOWEOPYWEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)Cl)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


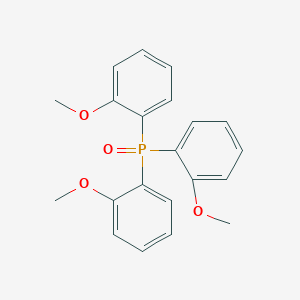
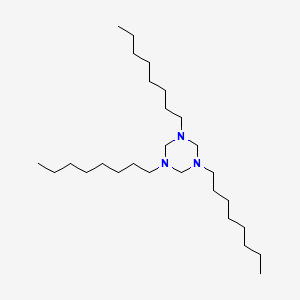
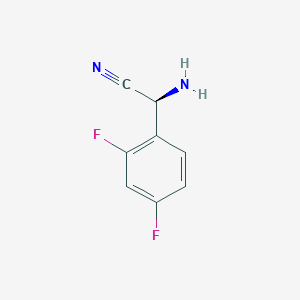
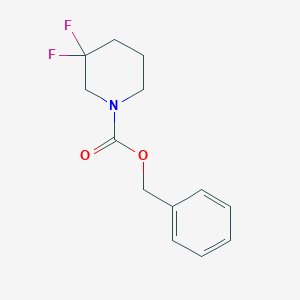
![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)

![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
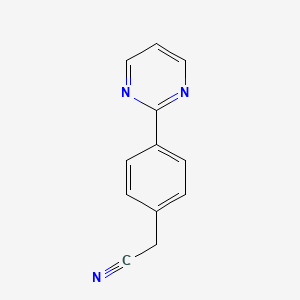
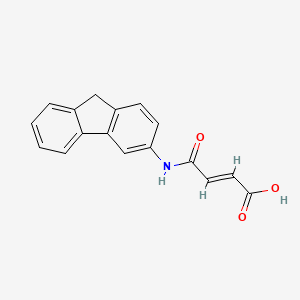
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

